2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
Description
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an acetamidoethylsulfanyl group and a bromo-methylphenyl group
Properties
IUPAC Name |
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c1-9-7-11(3-4-12(9)14)16-13(18)8-19-6-5-15-10(2)17/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFLELVQQMQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCCNC(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Acetamidoethylsulfanyl Intermediate
Starting Material: Ethylamine
Reagents: Acetic anhydride, sulfur
Conditions: The reaction is carried out under reflux conditions to form the acetamidoethylsulfanyl intermediate.
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Bromination of 3-Methylphenyl
Starting Material: 3-Methylphenyl
Reagents: Bromine
Conditions: The bromination reaction is typically conducted at room temperature to introduce the bromo group at the desired position.
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Coupling Reaction
Starting Materials: Acetamidoethylsulfanyl intermediate, 4-bromo-3-methylphenyl acetic acid
Reagents: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: The reaction is carried out in an appropriate solvent (e.g., dichloromethane) under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Azides, tert-butyl derivatives
Scientific Research Applications
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetamidoethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The bromo-methylphenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetamidoethylsulfanyl)-N-(4-chloro-3-methylphenyl)acetamide
- 2-(2-acetamidoethylsulfanyl)-N-(4-fluoro-3-methylphenyl)acetamide
- 2-(2-acetamidoethylsulfanyl)-N-(4-iodo-3-methylphenyl)acetamide
Comparison
Compared to its analogs, 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group may enhance the compound’s ability to participate in substitution reactions and improve its binding interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
